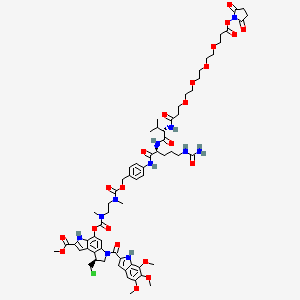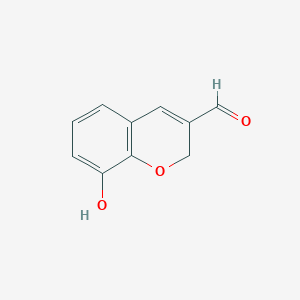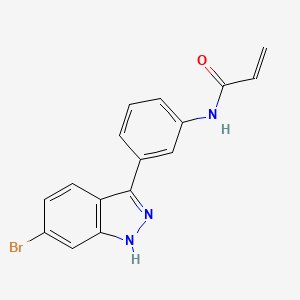![molecular formula C39H50N4O4 B11931758 3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α is a second-generation photosensitizer used in photodynamic therapy (PDT). This compound is derived from pyropheophorbide-α and has been extensively studied for its potential in treating various types of cancer. The unique structure of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α allows it to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α involves the modification of pyropheophorbide-αThis is typically achieved through a series of chemical reactions, including esterification and reduction .
Industrial Production Methods: Industrial production of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities .
化学反応の分析
Types of Reactions: 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species (ROS) upon light activation.
Reduction: Reduction reactions can modify the hexyloxyethyl group, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the compound’s photodynamic properties.
Common Reagents and Conditions:
Oxidation: Light and oxygen are essential for the oxidation process in photodynamic therapy.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various organic reagents can be employed depending on the desired functional group.
Major Products Formed: The primary product of interest is the ROS generated during photodynamic therapy, which induces cell death in cancer cells .
科学的研究の応用
2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α has numerous applications in scientific research:
作用機序
The mechanism of action of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α involves its activation by light, leading to the generation of ROS. These ROS cause oxidative damage to cellular components, inducing apoptosis in cancer cells. The compound primarily targets cellular organelles such as mitochondria and the endoplasmic reticulum .
類似化合物との比較
Photofrin: Another photosensitizer used in photodynamic therapy but with different photophysical properties.
Temoporfin: A second-generation photosensitizer with a different chemical structure.
Verteporfin: Used in treating macular degeneration and has distinct absorption characteristics.
Uniqueness: 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α stands out due to its higher ROS generation efficiency and better photophysical properties compared to other photosensitizers. Its ability to localize within specific cellular organelles enhances its effectiveness in photodynamic therapy .
特性
分子式 |
C39H50N4O4 |
|---|---|
分子量 |
638.8 g/mol |
IUPAC名 |
3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid |
InChI |
InChI=1S/C39H50N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,31,40-42H,8-16H2,1-7H3,(H,45,46)/b28-19?,29-17-,32-18-,38-27?/t21-,24?,26-,31?/m0/s1 |
InChIキー |
IWNIBGWMMPUSGZ-FWRNXRFJSA-N |
異性体SMILES |
CCCCCCOC(C)C1=C2C=C3C(=C(/C(=C/C4C(=C5C(=O)CC(=C6[C@H]([C@@H](/C(=C/C(=C1C)N2)/N6)C)CCC(=O)O)C5=N4)C)/N3)CC)C |
正規SMILES |
CCCCCCOC(C)C1=C2C=C3C(=C(C(=CC4C(=C5C(=O)CC(=C6C(C(C(=CC(=C1C)N2)N6)C)CCC(=O)O)C5=N4)C)N3)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)


![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)




![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
